Tris(dibenzoylmetano)mono(fenantrolina)europio (III)

Descripción general

Descripción

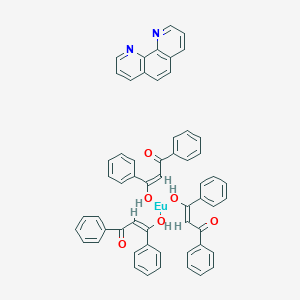

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is a complex that incorporates a phenanthroline ligand known for its electron transport properties and a carbazole fragment in the diketonate ligand for hole transport. The presence of hexyloxy groups in the structure prevents crystallization and allows for the formation of transparent clear films directly from solution. The photoluminescence from films of this complex is nearly monochromatic, which is characteristic of the europium ion, and it proceeds with an efficiency of 50(3)% .

Synthesis Analysis

The synthesis of tris(dibenzoylmethane)mono(phenanthroline)europium (III) involves the conversion of the hydrated form of the complex to an anhydrous form by heating under vacuum. This process has been characterized by various spectroscopic methods, including FT-IR, 1H, and 13C NMR spectroscopy, as well as X-ray diffraction methods. The complex crystallizes in the triclinic space group P-1 with five molecules in the asymmetric unit .

Molecular Structure Analysis

The molecular structure of tris(dibenzoylmethane)mono(phenanthroline)europium (III) is characterized by an eight-coordinate europium ion. The coordination polyhedron can best be described as a slightly distorted square antiprism. This structural arrangement is crucial for the complex's luminescent properties .

Chemical Reactions Analysis

The complex has been used in the fabrication of light-emitting diodes (LEDs) with a simple device architecture comprising an anode (ITO), a layer of the complex, and a cathode (Ca). A second LED configuration with a PVK layer on top of the ITO was also investigated, indicating the complex's potential in OLED applications . Another study describes the synthesis of a related europium(III) complex with different ligands, which also shows typical Eu(III) red emission, demonstrating the versatility of europium complexes in light-emitting applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(dibenzoylmethane)mono(phenanthroline)europium (III) are influenced by its molecular structure. The complex's ability to form transparent films and its high photoluminescence efficiency make it suitable for optoelectronic applications. Additionally, a multistep route has been developed for the covalent anchoring of the complex on silicon (100), which retains the luminescence properties of the complex, further highlighting its potential in the creation of hybrid materials for electronic devices .

Aplicaciones Científicas De Investigación

Emisor de Luz Roja Orgánico en Dispositivos OLED

Tris(dibenzoylmetano)mono(fenantrolina)europio (III): se utiliza como emisor de luz roja orgánico en dispositivos OLED . Sus propiedades luminiscentes se aprovechan para producir luz roja, que es un componente fundamental en la tecnología de visualización de diversos dispositivos electrónicos. La capacidad del compuesto para emitir luz tras la excitación eléctrica lo convierte en un material valioso para la creación de pantallas de alta resolución con colores vibrantes.

Convertidor Espectral para Células Solares

Este compuesto se carga sobre nanopartículas de sílice mesoporosas para servir como convertidor espectral para células solares de silicio multicristalino . Al convertir el espectro solar en longitudes de onda que son absorbidas más eficientemente por las células de silicio, mejora la eficiencia general de los paneles solares, haciendo que la energía solar sea una fuente de energía más viable y sostenible.

Tinte para Alúmina Porosa Anódica

En la ciencia de los materiales, Tris(dibenzoylmetano)mono(fenantrolina)europio (III) se utiliza como tinte para alúmina porosa anódica . Esta aplicación es particularmente relevante en el campo de la nanotecnología y la microfabricación, donde la alúmina anódica sirve como plantilla para varias nanoestructuras.

Sensor Óptico Dual Sensible a la Temperatura

Como complejo de europio sensible a la temperatura, se emplea en la fabricación de sensores ópticos duales. Estos sensores son capaces de detectar los niveles de oxígeno y los cambios de temperatura simultáneamente, lo cual es crucial en diversas aplicaciones científicas e industriales .

Mecanismo De Acción

Target of Action

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is primarily used as a light-emitting compound in organic light-emitting diodes (OLEDs) . Its primary targets are the dye molecules introduced in the form of an emission layer on the hole transporting side .

Mode of Action

The compound interacts with its targets by being excited by a blue light-emitting diode containing a hole blocking layer (HBL) .

Biochemical Pathways

The compound affects the light emission pathway in OLEDs. When excited, it emits light, contributing to the overall luminance output of the device .

Pharmacokinetics

For instance, the luminance output of a device using this compound was improved by partially adding a hole transport material to the emitting layer, increasing the penetration of holes into the emission region .

Result of Action

The result of the compound’s action is the production of pure red light in OLEDs . A maximum luminance output of 200 cd/m^2 at 15 V was achieved without optimizing the layer thickness .

Action Environment

The action of Tris(dibenzoylmethane)mono(phenanthroline)europium (III) can be influenced by environmental factors such as temperature. For example, temperature-sensitive europium complexes of this compound may be used to fabricate a dual optical sensor to detect oxygen and any change in temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

europium;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b3*14-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKOLWWJTALFFU-RWBKAWJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H44EuN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

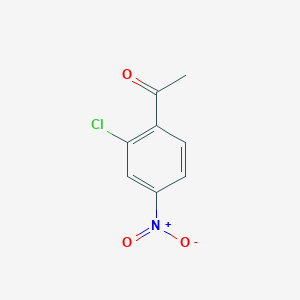

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)